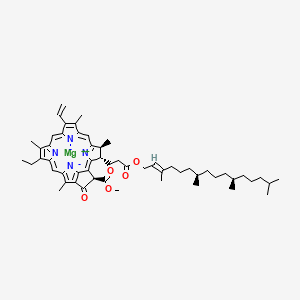

Chlorophyll a

Description

Properties

IUPAC Name |

magnesium;methyl (3R,21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H73N4O5.Mg/c1-13-39-35(8)42-28-44-37(10)41(24-25-48(60)64-27-26-34(7)23-17-22-33(6)21-16-20-32(5)19-15-18-31(3)4)52(58-44)50-51(55(62)63-12)54(61)49-38(11)45(59-53(49)50)30-47-40(14-2)36(9)43(57-47)29-46(39)56-42;/h13,26,28-33,37,41,51H,1,14-25,27H2,2-12H3,(H-,56,57,58,59,61);/q-1;+2/p-1/b34-26+;/t32-,33-,37+,41+,51-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNHDLDRLWWWCB-AENOIHSZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C(C4=O)C(=O)OC)C)C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[C@H](C4=O)C(=O)OC)C)C.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H72MgN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18025-08-6 | |

| Record name | Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl (3S,4S,21R)-9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-κN23,κN24,κN25,κN26]-, (SP-4-2)-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18025-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

893.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Waxy blue-black solid; [Merck Index], Solid | |

| Record name | Chlorophyll a | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12947 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chlorophyll a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

479-61-8 | |

| Record name | Chlorophyll a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium, [(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecenyl (3S,4S,21R)-9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-.kappa.N23,.kappa.N24,.kappa.N25,.kappa.N26]-, (SP-4-2)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, [3,7,11,15-tetramethyl-2-hexadecenyl 9-ethenyl-14-ethyl-21-(methoxycarbonyl)-4,8,13,18-tetramethyl-20-oxo-3-phorbinepropanoato(2-)-N23,N24,N25,N26]-, [SP-4-2-[3S-[3α(2E,7S*,11S*),4β,21β]]]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorophyll a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117 - 120 °C | |

| Record name | Chlorophyll a | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dichotomous Roles of Chlorophyll a in Photosystems I and II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophyll a (Chl a) is the central pigment in oxygenic photosynthesis, yet its function is distinctly specialized within the two photosystems, Photosystem I (PSI) and Photosystem II (PSII). This technical guide provides an in-depth analysis of the core functions of Chl a in these two macromolecular complexes. We will explore the nuanced roles of the special chlorophyll pairs, P700 in PSI and P680 in PSII, in primary charge separation and electron transport. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biochemical pathways to facilitate a comprehensive understanding for researchers and professionals in the field.

Introduction

The conversion of light energy into chemical energy by photosynthetic organisms is driven by two distinct but interconnected photosystems: Photosystem I (PSI) and Photosystem II (PSII). At the heart of both photosystems lies this compound, a pigment that not only captures light energy but also initiates the cascade of electron transfer reactions. While structurally similar, the protein environment within each photosystem fine-tunes the properties of Chl a, leading to specialized functions critical for the overall efficiency of photosynthesis. This guide will dissect the specific roles of this compound in PSI and PSII, with a focus on the reaction center chlorophylls P700 and P680, respectively.

Core Functions of this compound in Photosystem II (PSII)

Photosystem II is the initial complex in the photosynthetic electron transport chain, responsible for water oxidation and the generation of a proton gradient. The reaction center of PSII contains a special pair of this compound molecules designated as P680 .[1]

2.1. Light Harvesting and Energy Transfer: The majority of this compound molecules in PSII, along with accessory pigments like chlorophyll b and carotenoids, are located in the antenna complexes.[2] These antenna pigments absorb photons and transfer the excitation energy to the P680 reaction center via Förster resonance energy transfer (FRET).[2][3] This funneling of energy ensures a high rate of excitation for P680.

2.2. Primary Charge Separation: Upon excitation, P680* (the excited state of P680) becomes a potent electron donor. It rapidly transfers an electron to a primary acceptor, pheophytin (a chlorophyll molecule lacking the central magnesium ion), within picoseconds. This initial charge separation is the primary photochemical event in photosynthesis.

2.3. The Strongest Biological Oxidant: The resulting oxidized P680 (P680+) is the strongest known biological oxidizing agent, with a redox potential high enough to extract electrons from water. This potent oxidizing power is a key feature of PSII and is essential for oxygenic photosynthesis.

2.4. Electron Donation to the Electron Transport Chain: The electron from the reduced pheophytin is subsequently transferred to a series of quinone acceptors (QA and QB), initiating the electron flow through the cytochrome b6f complex towards PSI.

Core Functions of this compound in Photosystem I (PSI)

Photosystem I is the terminal complex of the photosynthetic electron transport chain, responsible for the reduction of NADP+ to NADPH. The reaction center of PSI contains a special pair of this compound molecules designated as P700 .

3.1. Light Harvesting and Energy Transfer: Similar to PSII, PSI has its own antenna system rich in this compound that captures light energy and funnels it to the P700 reaction center.

3.2. Primary Charge Separation: Upon excitation, P700* donates an electron to a series of acceptors within the PSI complex, starting with a this compound monomer (A0), followed by phylloquinone (A1), and then a series of iron-sulfur clusters (FX, FA, and FB).

3.3. Acceptance of Electrons from PSII: The oxidized P700 (P700+) has a sufficiently positive redox potential to accept electrons from plastocyanin (or cytochrome c6 in some organisms), which is the mobile electron carrier that links the cytochrome b6f complex to PSI. This step couples the two photosystems.

3.4. Reduction of NADP+: The electrons that travel through the PSI electron acceptor chain are ultimately transferred to ferredoxin, a small iron-sulfur protein. Ferredoxin then reduces NADP+ to NADPH via the enzyme ferredoxin-NADP+ reductase (FNR).

Quantitative Data Summary

The distinct functions of this compound in PSI and PSII are reflected in their biophysical properties. The following tables summarize key quantitative data for easy comparison.

Table 1: Spectroscopic and Redox Properties of P680 and P700

| Property | Photosystem II (P680) | Photosystem I (P700) | Reference(s) |

| Reaction Center | P680 | P700 | |

| Absorption Maximum (nm) | 680 | 700 | |

| Redox Potential (Em) of P/P+ | +1.1 to +1.2 V | +0.45 to +0.5 V |

Table 2: Antenna Size and Composition

| Property | Photosystem II | Photosystem I | Reference(s) |

| This compound molecules per reaction center | ~40 (in cyanobacteria) | ~100 (in cyanobacteria) | |

| This compound/b ratio | Lower (richer in Chl b) | Higher (richer in Chl a) |

Experimental Protocols

The characterization of this compound function in PSI and PSII relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

5.1. Isolation and Purification of Photosystem Complexes

-

Objective: To isolate intact and active PSI and PSII complexes from thylakoid membranes.

-

Methodology:

-

Thylakoid Membrane Preparation: Homogenize plant material (e.g., spinach leaves) in a buffered solution and isolate chloroplasts by differential centrifugation. Lyse the chloroplasts to release thylakoid membranes.

-

Solubilization: Treat the thylakoid membranes with a mild non-ionic detergent (e.g., α-dodecyl maltoside or digitonin) to solubilize the membrane protein complexes.

-

Fractionation: Separate the solubilized complexes using techniques such as sucrose density gradient centrifugation or column chromatography (e.g., ion-exchange or size-exclusion chromatography).

-

Purity and Activity Assays: Assess the purity of the isolated fractions using SDS-PAGE and measure their photochemical activity (e.g., oxygen evolution for PSII, NADP+ reduction for PSI).

-

5.2. Spectrophotometry

-

Objective: To determine the absorption spectra and quantify chlorophyll content.

-

Methodology:

-

Pigment Extraction: Extract chlorophylls from isolated photosystems or leaf tissue using a solvent such as 80% acetone or ethanol.

-

Spectrophotometer Measurement: Measure the absorbance of the pigment extract at specific wavelengths (e.g., 645 nm and 663 nm for this compound and b in 80% acetone) using a spectrophotometer.

-

Concentration Calculation: Use established equations (e.g., Arnon's equations) to calculate the concentrations of this compound and chlorophyll b.

-

Absorption Spectra: Scan the absorbance of the isolated photosystem complexes across a range of wavelengths (e.g., 400-750 nm) to determine their characteristic absorption maxima.

-

5.3. Fluorescence Spectroscopy

-

Objective: To probe the efficiency of energy transfer and electron transport.

-

Methodology:

-

Sample Preparation: Use isolated photosystem complexes or intact leaves dark-adapted for a specific period.

-

Fluorescence Measurement: Excite the sample with light of a specific wavelength and measure the emitted fluorescence. Key parameters include:

-

F0: Minimal fluorescence (reaction centers are open).

-

Fm: Maximal fluorescence (reaction centers are closed by a saturating light pulse).

-

Fv: Variable fluorescence (Fm - F0).

-

Fv/Fm: Maximum quantum yield of PSII photochemistry.

-

-

Data Analysis: Analyze the fluorescence induction kinetics (the "Kautsky effect") to gain insights into the redox state of the quinone acceptors and the overall health of PSII.

-

5.4. Electron Paramagnetic Resonance (EPR) Spectroscopy

-

Objective: To detect and characterize paramagnetic species, such as the oxidized reaction centers P700+ and P680+.

-

Methodology:

-

Sample Preparation: Prepare concentrated samples of isolated photosystems in EPR tubes and freeze them in liquid nitrogen.

-

EPR Measurement: Place the sample in the EPR spectrometer and apply a strong magnetic field and microwave radiation.

-

Signal Detection: Detect the absorption of microwaves by the unpaired electrons of the paramagnetic species. The g-factor and linewidth of the EPR signal are characteristic of the specific radical.

-

Redox Titration: Perform EPR measurements at different ambient redox potentials to determine the midpoint potential (Em) of the P700/P700+ and P680/P680+ couples.

-

Visualizing the Pathways and Workflows

6.1. Electron Transport Chains

The following diagrams illustrate the flow of electrons in Photosystem II and Photosystem I, highlighting the central role of this compound.

References

An In-depth Technical Guide to the Chlorophyll a Biosynthesis Pathway and its Regulation

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorophyll a is the principal photosynthetic pigment in all oxygenic photosynthetic organisms, playing a central role in capturing light energy and converting it into chemical energy. The biosynthesis of this complex molecule is a vital and highly regulated process, involving a multi-step enzymatic pathway that is conserved across plants, algae, and cyanobacteria. Understanding the intricacies of the this compound biosynthesis pathway and its complex regulatory networks is crucial for research in plant biology, bioenergy, and agriculture. Furthermore, as intermediates of this pathway can have photodynamic properties, it is also of interest to drug development professionals exploring photodynamic therapy.

This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway, its multifaceted regulation, and detailed experimental protocols for its study.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a branch of the broader tetrapyrrole biosynthesis pathway, which also leads to the synthesis of other essential molecules like hemes, sirohemes, and phytochromobilins. The pathway can be broadly divided into three main stages: 1) the formation of the universal tetrapyrrole precursor, 5-aminolevulinic acid (ALA); 2) the synthesis of protoporphyrin IX; and 3) the magnesium branch, leading to this compound.[1][2]

Stage 1: Synthesis of 5-Aminolevulinic Acid (ALA)

In plants, algae, and most bacteria, ALA is synthesized from glutamate via the C5 pathway, which involves three enzymatic steps:

-

Glutamyl-tRNA Synthetase: Glutamate is activated by being attached to its cognate tRNA (tRNAGlu).

-

Glutamyl-tRNA Reductase (GluTR): The activated glutamate is reduced to glutamate-1-semialdehyde (GSA). This is a key regulatory and rate-limiting step in the pathway.[3]

-

Glutamate-1-semialdehyde Aminotransferase (GSAT): GSA is then converted to 5-aminolevulinic acid (ALA).

Stage 2: Formation of Protoporphyrin IX

Eight molecules of ALA are sequentially condensed to form the macrocyclic structure of protoporphyrin IX:

-

Porphobilinogen Synthase (PBGS): Two molecules of ALA are condensed to form the pyrrole ring, porphobilinogen (PBG).

-

Porphobilinogen Deaminase (PBGD): Four molecules of PBG are polymerized in a head-to-tail fashion to form the linear tetrapyrrole, hydroxymethylbilane.

-

Uroporphyrinogen III Synthase (UROS): This enzyme cyclizes hydroxymethylbilane, inverting the final pyrrole ring (ring D) to form uroporphyrinogen III.

-

Uroporphyrinogen Decarboxylase (UROD): The four acetyl side chains of uroporphyrinogen III are decarboxylated to methyl groups, yielding coproporphyrinogen III.

-

Coproporphyrinogen III Oxidase (CPOX): The propionate groups on rings A and B are oxidatively decarboxylated to vinyl groups, forming protoporphyrinogen IX.

-

Protoporphyrinogen Oxidase (PPOX): In a final oxidation step, protoporphyrinogen IX is converted to the fully conjugated protoporphyrin IX.

Stage 3: The Magnesium Branch to this compound

Protoporphyrin IX stands at a critical branch point. The insertion of ferrous iron (Fe²⁺) by ferrochelatase leads to the synthesis of heme, while the insertion of magnesium (Mg²⁺) commits the molecule to the chlorophyll branch.

-

Mg-chelatase (MgCh): This multi-subunit enzyme (composed of CHLH, CHLD, and CHLI subunits) catalyzes the ATP-dependent insertion of Mg²⁺ into protoporphyrin IX to form Mg-protoporphyrin IX. This is a major regulatory step.[4][5]

-

Mg-protoporphyrin IX Methyltransferase (MTF): A methyl group from S-adenosyl-L-methionine is added to the propionate side chain of ring C, forming Mg-protoporphyrin IX 13-monomethyl ester.

-

Mg-protoporphyrin IX Monomethyl Ester (Oxidative) Cyclase: This enzyme catalyzes the formation of the isocyclic fifth ring (ring E), a characteristic feature of chlorophylls, to produce divinyl protochlorophyllide a.

-

Divinyl Reductase (DVR): The vinyl group on ring B is reduced to an ethyl group, forming monovinyl protochlorophyllide a.

-

Protochlorophyllide Oxidoreductase (POR): In a light-dependent reaction in angiosperms, this enzyme reduces the double bond in ring D of protochlorophyllide a to form chlorophyllide a.

-

Chlorophyll Synthase (CHLG): This enzyme esterifies the propionate group on ring D of chlorophyllide a with a phytyl pyrophosphate (or geranylgeranyl pyrophosphate) to produce this compound.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels to ensure that the production of this potent photosensitizer is coordinated with the assembly of photosynthetic protein complexes and to prevent the accumulation of phototoxic intermediates.

Transcriptional Regulation

The expression of most genes encoding chlorophyll biosynthesis enzymes is regulated by light and developmental cues.

-

Light-Induced Expression: Light is a primary signal for initiating chlorophyll synthesis. Key regulatory genes, such as HEMA1 (encoding GluTR) and POR, are strongly upregulated by light. This regulation is mediated by photoreceptors like phytochromes and cryptochromes.

-

Key Transcription Factors: Several families of transcription factors play crucial roles in this process:

-

PHYTOCHROME-INTERACTING FACTORs (PIFs): In the dark, PIFs accumulate and repress the expression of chlorophyll biosynthesis genes. Upon illumination, phytochromes induce the degradation of PIFs, relieving this repression.

-

ELONGATED HYPOCOTYL 5 (HY5): Light stabilizes HY5, a positive regulator that activates the transcription of many genes in the pathway.

-

GOLDEN2-LIKE (GLK) Transcription Factors: GLK1 and GLK2 are key regulators that promote the expression of a suite of genes involved in photosynthesis, including those for chlorophyll biosynthesis.

-

Post-Translational Regulation

The activity of chlorophyll biosynthesis enzymes is also regulated at the protein level through various post-translational modifications (PTMs).

-

Phosphorylation: Several enzymes in the pathway are known to be phosphorylated, which can alter their activity and stability.

-

Redox Regulation: The redox state of the chloroplast, influenced by light-dark cycles, can modulate the activity of certain enzymes through the thioredoxin system.

-

Protein-Protein Interactions and Complex Formation: Many enzymes of the pathway do not function in isolation but form multi-enzyme complexes. These interactions can enhance catalytic efficiency and channel substrates. For example, the subunits of Mg-chelatase assemble into a functional complex. The stability of GluTR is regulated by its interaction with other proteins.

Feedback Inhibition

The pathway is subject to feedback inhibition, where downstream products regulate the activity of upstream enzymes.

-

Heme Inhibition of GluTR: Heme, the end product of the iron branch of the tetrapyrrole pathway, is a potent feedback inhibitor of GluTR, the rate-limiting enzyme for ALA synthesis. This regulation helps to balance the flux between the heme and chlorophyll branches. An accumulation of heme leads to the degradation of the GluTR protein.

-

Inhibition by Other Intermediates: Other intermediates, such as Mg-protoporphyrin IX and protochlorophyllide, are also thought to exert feedback control on the pathway, preventing their own over-accumulation.

Retrograde Signaling

Retrograde signaling refers to the communication from the chloroplast to the nucleus, which allows the cell to coordinate nuclear gene expression with the metabolic and developmental state of the chloroplast. Several intermediates of the chlorophyll biosynthesis pathway have been implicated as signaling molecules.

-

Mg-Protoporphyrin IX: Early studies suggested that an accumulation of Mg-protoporphyrin IX acts as a negative signal to repress the expression of nuclear-encoded photosynthesis-related genes. However, more recent quantitative analyses have challenged this model, suggesting that the overall flux or perturbation of the pathway, rather than the accumulation of a single intermediate, may be the source of the signal.

-

Heme: Heme produced in the chloroplast can be exported to the cytosol and nucleus, where it can influence gene expression.

-

Reactive Oxygen Species (ROS): The accumulation of phototoxic chlorophyll precursors can lead to the production of ROS, which can act as signaling molecules to modulate nuclear gene expression.

Quantitative Data

Quantitative analysis of the chlorophyll biosynthesis pathway is challenging due to the low abundance of many intermediates and the dynamic nature of the process. The following tables summarize available data on enzyme kinetics and intermediate concentrations. It is important to note that these values can vary significantly between species, tissues, and experimental conditions.

Table 1: Kinetic Parameters of Key Enzymes in this compound Biosynthesis

| Enzyme | EC Number | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Glutamyl-tRNA Reductase (GluTR) | 1.2.1.70 | Synechocystis sp. PCC 6803 | Glutamyl-tRNA | ~1.5 | - | BRENDA |

| Porphobilinogen Synthase (PBGS) | 4.2.1.24 | Pisum sativum | 5-Aminolevulinic acid | 130-180 | - | BRENDA |

| Uroporphyrinogen III Synthase | 4.2.1.75 | Escherichia coli | Hydroxymethylbilane | 0.3-0.5 | - | BRENDA |

| Coproporphyrinogen III Oxidase | 1.3.3.3 | Homo sapiens | Coproporphyrinogen III | 0.2-1.2 | - | BRENDA |

| Protoporphyrinogen Oxidase | 1.3.3.4 | Nicotiana tabacum | Protoporphyrinogen IX | 0.1-0.5 | - | BRENDA |

| Ferrochelatase | 4.99.1.1 | Homo sapiens | Protoporphyrin IX | 10-70 | - | BRENDA |

| Mg-chelatase | 6.6.1.1 | Vitis vinifera | Protoporphyrin IX | 0.28-0.97 | 0.18-0.55 | Metabolic Atlas |

| Mg-protoporphyrin IX methyltransferase | 2.1.1.11 | Synechocystis sp. PCC 6803 | Mg-protoporphyrin IX | 2.37 | - | |

| Protochlorophyllide oxidoreductase B | 1.3.1.33 | Hordeum vulgare | Protochlorophyllide | 0.04 | 0.003 | |

| Chlorophyll synthase | 2.5.1.62 | Avena sativa | Chlorophyllide a | 1-2 | - | BRENDA |

Table 2: Representative Concentrations of Chlorophyll Biosynthesis Intermediates in Arabidopsis thaliana

| Intermediate | Condition | Concentration (pmol/g FW) | Reference |

| 5-Aminolevulinic acid (ALA) | Light-grown seedlings | ~10-50 | |

| Protoporphyrin IX | Light-grown seedlings | ~1-5 | |

| Mg-protoporphyrin IX | Light-grown seedlings | ~0.5-2 | |

| Protochlorophyllide | Etiolated seedlings (dark) | ~100-500 | |

| Chlorophyllide a | Light-grown seedlings | ~5-20 |

Note: These values are approximate and can vary widely.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Chlorophyll Extraction and Spectrophotometric Quantification

This protocol describes a standard method for extracting chlorophylls from plant tissue and quantifying their concentrations using a spectrophotometer.

Materials:

-

Fresh plant tissue

-

80% (v/v) aqueous acetone, pre-chilled

-

Mortar and pestle, or homogenizer

-

Centrifuge tubes

-

Centrifuge

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Harvest and weigh a known amount of fresh plant tissue (e.g., 100 mg).

-

Immediately place the tissue in a pre-chilled mortar and pestle with a small amount of 80% acetone.

-

Grind the tissue thoroughly until it is a homogenous slurry. Perform this step under dim light to prevent chlorophyll degradation.

-

Transfer the slurry to a centrifuge tube. Rinse the mortar and pestle with additional 80% acetone and add it to the tube to ensure quantitative transfer. Bring the final volume to a known amount (e.g., 10 mL).

-

Centrifuge the extract at 5,000 x g for 10 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant to a clean tube. This is the chlorophyll extract.

-

Using a spectrophotometer, measure the absorbance of the extract at 663 nm (A663) and 645 nm (A645) against an 80% acetone blank.

-

Calculate the concentrations of this compound (Chl a) and chlorophyll b (Chl b) in µg/mL using the following equations (for 80% acetone):

-

Chl a (µg/mL) = 12.7(A663) - 2.69(A645)

-

Chl b (µg/mL) = 22.9(A645) - 4.68(A663)

-

-

Express the chlorophyll content per gram of fresh weight (µg/g FW).

In Vitro Assay for Mg-Chelatase Activity

This protocol describes a fluorometric assay to measure the activity of Mg-chelatase, the enzyme that inserts magnesium into protoporphyrin IX.

Materials:

-

Isolated intact chloroplasts or a reconstituted enzyme system

-

Assay buffer (e.g., 50 mM Tricine-KOH, pH 8.0, 330 mM sorbitol, 1 mM MgCl₂, 1 mM EDTA)

-

ATP solution

-

Protoporphyrin IX solution (dissolved in a suitable solvent like DMSO)

-

Fluorometer

Procedure:

-

Prepare the reaction mixture containing the assay buffer, ATP (e.g., 5 mM final concentration), and the chloroplast suspension or reconstituted enzyme fractions.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes in the dark.

-

Initiate the reaction by adding protoporphyrin IX (e.g., 10 µM final concentration).

-

Incubate the reaction for a specific time period (e.g., 30 minutes) in the dark.

-

Stop the reaction by adding a sufficient volume of acetone to precipitate proteins.

-

Centrifuge to pellet the precipitated protein.

-

Measure the fluorescence of the supernatant. The product, Mg-protoporphyrin IX, has a characteristic fluorescence emission maximum at approximately 595 nm when excited at around 420 nm.

-

Quantify the amount of Mg-protoporphyrin IX formed by comparing the fluorescence to a standard curve prepared with authentic Mg-protoporphyrin IX.

-

Calculate the specific activity of the enzyme (e.g., in nmol product/mg protein/hour).

Activity Assay for Protochlorophyllide Oxidoreductase (POR)

This protocol outlines a method to measure the light-dependent activity of POR.

Materials:

-

Etiolated seedlings or purified POR enzyme

-

Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM EDTA, 10 mM MgCl₂)

-

NADPH solution

-

Protochlorophyllide solution

-

Acetone

-

Spectrofluorometer

Procedure:

-

Extract total protein from etiolated seedlings grown in complete darkness using the extraction buffer.

-

Prepare the reaction mixture containing the protein extract (or purified POR), NADPH (e.g., 1 mM), and protochlorophyllide (e.g., 5 µM) in a cuvette.

-

Keep the mixture in complete darkness and measure the initial fluorescence spectrum. Protochlorophyllide has a characteristic emission peak around 630-635 nm.

-

Expose the cuvette to a brief pulse of light (e.g., white light for 1 minute).

-

Immediately after the light pulse, measure the fluorescence spectrum again in the dark. The formation of chlorophyllide a will result in a decrease in the protochlorophyllide fluorescence and the appearance of a new fluorescence peak around 670-675 nm.

-

The activity can be quantified by the decrease in the protochlorophyllide peak or the increase in the chlorophyllide a peak.

Conclusion

The this compound biosynthesis pathway is a complex and elegant metabolic process that is fundamental to life on Earth. Its intricate regulation at multiple levels ensures a balanced and efficient production of this vital pigment. This technical guide has provided a detailed overview of the pathway, its regulatory networks, and key experimental methodologies for its investigation. Continued research in this area will undoubtedly uncover further layers of complexity and provide new opportunities for applications in agriculture, biotechnology, and medicine.

References

- 1. One moment, please... [enzyme-database.org]

- 2. Tetrapyrrole Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arabidopsis Chlorophyll Biosynthesis: An Essential Balance between the Methylerythritol Phosphate and Tetrapyrrole Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Magnesium chelatase - Wikipedia [en.wikipedia.org]

- 5. Mechanism and regulation of Mg-chelatase - PMC [pmc.ncbi.nlm.nih.gov]

The Fading Green: An In-depth Technical Guide to Chlorophyll a Degradation in Senescing Leaves

For Researchers, Scientists, and Drug Development Professionals

Abstract

The annual turnover of chlorophyll, estimated to be over a billion tons, represents one of the most visually striking displays of seasonal change in the natural world.[1] The degradation of chlorophyll a, the primary photosynthetic pigment, is a highly regulated and complex biochemical process crucial for nutrient remobilization during leaf senescence. This technical guide provides a comprehensive overview of the core this compound degradation pathway, detailing the enzymatic steps, subcellular localization of catabolites, and the intricate signaling networks that govern this process. Detailed experimental protocols for key analytical techniques are provided, alongside a quantitative summary of critical parameters. Visualizations of the biochemical pathway, regulatory networks, and a typical experimental workflow are presented to facilitate a deeper understanding of this fundamental aspect of plant biology.

The Core this compound Degradation Pathway (The "PAO" Pathway)

The degradation of this compound in senescing leaves is a multi-step enzymatic cascade, often referred to as the "PAO pathway," named after the key enzyme, pheophorbide a oxygenase.[2][3] This pathway ensures the detoxification of potentially phototoxic chlorophyll and its derivatives.[4][5] The process begins in the chloroplasts and culminates in the deposition of colorless catabolites in the vacuole.

The initial steps of the pathway involve the modification of the this compound molecule:

-

Conversion of Chlorophyll b to this compound: In plants containing chlorophyll b, it is first converted to this compound in a two-step process.

-

Magnesium Dechelation: The central magnesium ion is removed from the this compound molecule to form pheophytin a. This reaction is catalyzed by Mg-dechelatase, encoded by the STAY-GREEN (SGR) or NON-YELLOWING (NYE) genes.

-

Dephytylation: The phytyl tail is cleaved from pheophytin a by pheophytinase (PPH) to produce pheophorbide a.

The subsequent steps involve the opening of the porphyrin ring, leading to the loss of the green color:

-

Porphyrin Ring Opening: Pheophorbide a oxygenase (PAO), a Rieske-type iron-sulfur protein, catalyzes the oxygenolytic cleavage of the porphyrin macrocycle of pheophorbide a. This reaction forms a transient, unstable red chlorophyll catabolite (RCC). PAO is a key regulatory point in the degradation pathway.

-

Reduction of RCC: The RCC is then reduced by red chlorophyll catabolite reductase (RCCR) to produce a primary fluorescent chlorophyll catabolite (pFCC). This reaction requires reduced ferredoxin as an electron donor.

-

Further Modifications and Transport: The pFCCs undergo further modifications and are then transported from the chloroplast to the cytoplasm.

-

Final Isomerization: In the acidic environment of the vacuole, the fluorescent chlorophyll catabolites (FCCs) are non-enzymatically isomerized into colorless, non-fluorescent chlorophyll catabolites (NCCs), which are the final, stable breakdown products.

Diagram of the this compound Degradation Pathway

Caption: The core enzymatic pathway of this compound degradation in senescing leaves.

Quantitative Data

Quantitative analysis of chlorophyll degradation provides crucial insights into the efficiency and regulation of this process. The following tables summarize key quantitative data related to chlorophyll content and enzyme kinetics.

Table 1: Chlorophyll Content in Senescing Arabidopsis thaliana Leaves

| Days of Dark Incubation | Total Chlorophyll (nmol/g FW) | Pheophorbide a (nmol/g FW) |

| 0 | 1850 ± 150 | Not detectable |

| 2 | 1100 ± 100 | 5 ± 1 |

| 4 | 450 ± 50 | 25 ± 5 |

| 6 | 150 ± 20 | 10 ± 2 |

Data are representative values compiled from multiple sources and may vary depending on experimental conditions.

Table 2: Kinetic Parameters of Key Enzymes in this compound Degradation

| Enzyme | Substrate | Km (µM) | Vmax (units) | Source Organism |

| Chlorophyllase | This compound | ~20-50 | Varies | Various plants |

| Pheophorbide a Oxygenase (PAO) | Pheophorbide a | 6.0 | Varies | Arabidopsis thaliana |

| Red Chlorophyll Catabolite Reductase (RCCR) | Red Chlorophyll Catabolite | 0.6 | Varies | Barley |

Units for Vmax are highly dependent on the specific assay conditions and enzyme preparation and are therefore stated as "Varies".

Regulation of Chlorophyll Degradation

Chlorophyll degradation is a tightly regulated process, influenced by both developmental cues and environmental signals. Phytohormones and light play pivotal roles in controlling the expression of chlorophyll catabolic genes (CCGs).

Phytohormonal Regulation

-

Ethylene: This gaseous hormone is a major promoter of leaf senescence and chlorophyll degradation. The transcription factors ETHYLENE INSENSITIVE3 (EIN3) and ORE1/NAC2 are key mediators of the ethylene signal. EIN3 and ORE1 directly bind to the promoters of and activate the expression of several CCGs, including NYE1/SGR1, NYC1, and PAO.

-

Abscisic Acid (ABA): ABA also promotes leaf senescence and chlorophyll degradation. ABA-responsive transcription factors, such as ABI5 and EEL, are involved in this process.

-

Jasmonic Acid (JA): JA is another phytohormone that induces leaf yellowing by promoting chlorophyll degradation.

Light Signaling

Light is a critical environmental factor that regulates leaf senescence.

-

Phytochrome-Interacting Factors (PIFs): PIF4 and PIF5 are key transcription factors that promote dark-induced senescence. In the dark, PIFs accumulate and activate the expression of EIN3, ABI5, and EEL, thereby integrating light and hormone signaling pathways to regulate chlorophyll degradation. PIF4 and PIF5 can also directly regulate the expression of some CCGs.

-

Phytochromes and Cryptochromes: These photoreceptors perceive red/far-red and blue light, respectively, and generally act to suppress senescence in the presence of light. They mediate the degradation of PIFs, thus preventing the activation of the senescence program.

Diagram of the Signaling Pathways Regulating Chlorophyll Degradation

Caption: A simplified model of the signaling pathways regulating chlorophyll catabolic gene expression.

Experimental Protocols

Accurate quantification of chlorophyll and its catabolites, as well as the measurement of key enzyme activities, are essential for studying the degradation pathway.

Chlorophyll Extraction and Spectrophotometric Quantification

This protocol describes a standard method for extracting and quantifying this compound and b from leaf tissue.

Materials:

-

Leaf tissue

-

80% (v/v) acetone

-

Mortar and pestle or tissue homogenizer

-

Quartz sand (optional)

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Harvest a known fresh weight or area of leaf tissue.

-

Immediately place the tissue in a pre-chilled mortar with a small amount of quartz sand and 2-3 mL of cold 80% acetone.

-

Grind the tissue thoroughly until it is completely homogenized and the green pigments are extracted.

-

Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with a small volume of 80% acetone and add it to the tube.

-

Centrifuge the extract at 5,000 x g for 5 minutes to pellet the cell debris.

-

Carefully transfer the supernatant to a clean tube.

-

Measure the absorbance of the supernatant at 663 nm and 646 nm using a spectrophotometer, with 80% acetone as a blank.

-

Calculate the concentrations of this compound and chlorophyll b using the following equations (for 80% acetone):

-

This compound (µg/mL) = 12.21 * A663 - 2.81 * A646

-

Chlorophyll b (µg/mL) = 20.13 * A646 - 5.03 * A663

-

Total Chlorophyll (µg/mL) = this compound + Chlorophyll b

-

Chlorophyllase Activity Assay

This assay measures the activity of chlorophyllase by quantifying the formation of chlorophyllide.

Materials:

-

Plant protein extract

-

This compound substrate solution (dissolved in acetone)

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.0)

-

Triton X-100

-

Hexane

-

Acetone

-

KOH

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, Triton X-100, and this compound substrate.

-

Initiate the reaction by adding the plant protein extract.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time period.

-

Stop the reaction by adding a mixture of hexane and acetone, followed by KOH to partition the chlorophyllide into the aqueous phase.

-

Centrifuge to separate the phases.

-

Measure the absorbance of the lower aqueous phase at the absorbance maximum of chlorophyllide (around 665 nm).

-

Calculate the amount of chlorophyllide formed using its molar extinction coefficient.

Coupled Pheophorbide a Oxygenase (PAO) and Red Chlorophyll Catabolite Reductase (RCCR) Assay

This coupled assay measures the activity of PAO by detecting the formation of pFCC, which is produced through the sequential action of PAO and RCCR.

Materials:

-

Chloroplast membrane fraction (as a source of PAO)

-

Stromal protein fraction or recombinant RCCR

-

Pheophorbide a substrate

-

NADPH

-

Ferredoxin

-

Glucose-6-phosphate and glucose-6-phosphate dehydrogenase (for NADPH regeneration)

-

Assay buffer (e.g., 50 mM HEPES-KOH, pH 7.5)

-

HPLC system with a fluorescence detector

Procedure:

-

Combine the chloroplast membrane fraction, RCCR, assay buffer, NADPH, ferredoxin, and the NADPH regenerating system in a reaction tube.

-

Initiate the reaction by adding pheophorbide a.

-

Incubate the reaction in the dark at a controlled temperature.

-

Stop the reaction by adding an organic solvent (e.g., acetone or methanol).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant by reverse-phase HPLC with fluorescence detection to quantify the amount of pFCC produced.

Experimental Workflow for Characterizing a Stay-Green Mutant

Stay-green mutants, which exhibit delayed leaf yellowing, are valuable tools for dissecting the chlorophyll degradation pathway. The following workflow outlines a typical approach for characterizing such mutants.

Diagram of an Experimental Workflow for Characterizing a Stay-Green Mutant

References

- 1. ars.usda.gov [ars.usda.gov]

- 2. Pheophytin pheophorbide hydrolase (pheophytinase) is involved in chlorophyll breakdown during leaf senescence in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Chlorophyll Breakdown in Senescent Leaves | Semantic Scholar [semanticscholar.org]

- 4. Chlorophyll Breakdown in Senescent Arabidopsis Leaves. Characterization of Chlorophyll Catabolites and of Chlorophyll Catabolic Enzymes Involved in the Degreening Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leaf Senescence: The Chloroplast Connection Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Chlorophyll a as the Primary Electron Donor in Photosynthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophyll a, the principal photosynthetic pigment, orchestrates the conversion of light energy into chemical energy, a process fundamental to life on Earth. Within the reaction centers of Photosystem II (PSII) and Photosystem I (PSI), specialized this compound molecules, designated as P680 and P700 respectively, function as the primary electron donors. Upon excitation by light, these molecules initiate a cascade of electron transfer reactions that drive the synthesis of ATP and NADPH. This technical guide provides an in-depth exploration of the core functions of this compound as the primary electron donor, detailing the intricate mechanisms of charge separation and electron transport. It presents a comprehensive summary of key quantitative data, outlines detailed experimental protocols for studying these processes, and provides visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of photosynthesis research, bioenergetics, and the development of novel therapeutic agents that may target these fundamental biological processes.

Introduction

Photosynthesis, the process by which plants, algae, and cyanobacteria convert light energy into chemical energy, is initiated by the absorption of photons by pigment molecules.[1] At the heart of this process are two multi-protein complexes embedded in the thylakoid membranes of chloroplasts: Photosystem II (PSII) and Photosystem I (PSI).[2][3] Both photosystems contain a specialized pair of this compound molecules at their reaction center that act as the primary electron donor.[4] In PSII, this special pair is known as P680, while in PSI it is called P700.[5]

Upon absorption of light energy, either directly or through energy transfer from surrounding antenna pigments, the reaction center this compound is promoted to an excited state, transforming it into a potent electron donor. This excited molecule then donates an electron to a nearby acceptor molecule, initiating a series of redox reactions that constitute the photosynthetic electron transport chain. The high-energy electrons generated through this process are ultimately used to produce the energy currency of the cell, ATP, and the reducing power in the form of NADPH. This guide delves into the technical details of this compound's role as the primary electron donor, providing the quantitative data, experimental methodologies, and pathway visualizations necessary for a comprehensive understanding of this critical biological function.

Photosystem II (PSII) and the Role of P680

PSII is the first protein complex in the light-dependent reactions of oxygenic photosynthesis. Its primary function is to utilize light energy to oxidize water molecules, releasing electrons, protons, and molecular oxygen. The reaction center of PSII contains a special pair of this compound molecules, P680, which has a peak absorption at 680 nm.

Charge Separation and Electron Transfer in PSII

The process begins when P680 absorbs energy and enters an excited state (P680*). Excited P680 is a strong reducing agent and rapidly transfers an electron to a primary electron acceptor, a pheophytin molecule (Pheo), within picoseconds. This initial charge separation results in the formation of the radical pair P680+•Pheo-•. The oxidized P680 (P680+•) is an exceptionally strong oxidizing agent, with a redox potential high enough to drive the oxidation of water.

The electron from Pheo-• is then transferred to a tightly bound plastoquinone molecule, QA, and subsequently to a more loosely bound plastoquinone, QB. After receiving two electrons and taking up two protons from the stroma, QB is released into the thylakoid membrane as plastoquinol (PQH2). The P680+• radical is re-reduced by a redox-active tyrosine residue (YZ), which in turn receives an electron from the oxygen-evolving complex (OEC), the site of water oxidation.

Quantitative Data for PSII Electron Transfer

The efficiency and kinetics of electron transfer in PSII are critical for overall photosynthetic performance. The following table summarizes key quantitative data related to the primary electron donor and subsequent electron transfer steps in PSII.

| Parameter | Value | Reference(s) |

| P680 Redox Potential (Em) | +1.1 to +1.3 V | |

| Primary Charge Separation Time (P680 → P680+•Pheo-•)* | ~3 - 21 ps | |

| Electron Transfer from Pheo-• to QA | ~200 - 300 ps | |

| Quantum Yield of Charge Separation | ~84% - 91% |

Photosystem I (PSI) and the Role of P700

PSI is the second photosystem in the photosynthetic light reactions, and its primary role is to use light energy to generate the strong reductant NADPH. The reaction center of PSI contains a special pair of this compound molecules known as P700, which absorbs light maximally at 700 nm.

Charge Separation and Electron Transfer in PSI

Similar to PSII, the absorption of a photon excites P700 to P700, a powerful reducing agent. P700 then donates an electron to a series of acceptors within the PSI complex. The primary electron acceptor is thought to be a this compound molecule (A0), followed by phylloquinone (A1), and then a series of three iron-sulfur clusters (FX, FA, and FB). From the terminal iron-sulfur cluster, the electron is transferred to ferredoxin (Fd), a soluble protein in the stroma. Reduced ferredoxin then donates the electron to NADP+, which is reduced to NADPH by the enzyme ferredoxin-NADP+ reductase (FNR). The oxidized P700 (P700+•) is subsequently reduced by an electron from plastocyanin (PC), which in turn receives electrons from the cytochrome b6f complex, linking the two photosystems.

Quantitative Data for PSI Electron Transfer

The electron transfer reactions in PSI are highly efficient, ensuring the effective production of NADPH. The table below provides key quantitative data for the primary electron donation and subsequent electron transfer steps in PSI.

| Parameter | Value | Reference(s) |

| P700 Redox Potential (Em) | ~+0.45 to +0.5 V | |

| Primary Charge Separation Time (P700 → P700+•A0-•)* | ~3 ps | |

| Electron Transfer from A0-• to A1 | ~20 - 35 ps | |

| Quantum Yield of P700 Photo-oxidation | ~100% |

Experimental Protocols

The study of this compound's role as a primary electron donor relies on a suite of sophisticated biophysical techniques. This section provides detailed methodologies for three key experimental approaches.

Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful technique to monitor the kinetics of electron transfer events on timescales from femtoseconds to seconds.

Methodology:

-

Sample Preparation: Isolate highly purified and stable Photosystem II or Photosystem I complexes. For PSII, BBY (grana) membranes are often a preferred starting material to limit PSI contamination. The concentration of the sample should be adjusted to an optical density suitable for the path length of the cuvette (typically 1-2 mm).

-

Instrumentation: A femtosecond transient absorption spectrometer is required, consisting of an ultrafast laser system (e.g., amplified Ti:Sapphire laser) to generate pump and probe pulses. The pump pulse excites the sample, and the delayed probe pulse (a white-light continuum) measures the resulting absorption changes.

-

Data Acquisition: The sample is placed in a cuvette, which may be rotated or flowed to prevent sample degradation. The change in absorbance (ΔA) is measured as a function of wavelength and time delay between the pump and probe pulses. Data is collected at various delay times, from femtoseconds to nanoseconds, to capture the entire electron transfer cascade.

-

Data Analysis: The large datasets are typically analyzed using global analysis techniques, which fit the data to a kinetic model of sequential or parallel processes. This allows for the determination of the lifetimes and spectra of the transient species involved in electron transfer.

Time-Resolved Fluorescence Kinetics

Time-resolved fluorescence measurements provide insights into the excited-state dynamics of this compound, including energy transfer and charge separation.

Methodology:

-

Sample Preparation: Prepare samples of isolated photosystems or intact thylakoid membranes. The chlorophyll concentration should be adjusted to avoid re-absorption and aggregation effects.

-

Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used. This involves a high-repetition-rate pulsed laser for excitation and a sensitive single-photon detector.

-

Data Acquisition: The sample is excited with short laser pulses, and the arrival times of the emitted fluorescence photons are recorded relative to the excitation pulse. By accumulating a histogram of these arrival times, the fluorescence decay profile is constructed.

-

Data Analysis: The fluorescence decay curves are fitted to a sum of exponential decay components. The lifetimes and amplitudes of these components provide information about the rates of different decay pathways, including fluorescence, non-radiative decay, and charge separation.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a magnetic resonance technique that is highly specific for detecting species with unpaired electrons, such as the radical cations P680+• and P700+•.

Methodology:

-

Sample Preparation: Prepare concentrated samples of purified photosystems. Samples are typically frozen in liquid nitrogen to trap the light-induced radical species.

-

Instrumentation: An EPR spectrometer equipped with a cryostat for low-temperature measurements is required. The experiment can be performed in continuous wave (CW) or pulsed mode.

-

Data Acquisition: The sample is illuminated within the EPR cavity to generate the radical species. The EPR spectrum is then recorded by sweeping the magnetic field and measuring the microwave absorption. Light-induced difference spectra (light minus dark) are often used to isolate the signals of interest.

-

Data Analysis: The g-values and line shapes of the EPR signals provide information about the electronic structure and environment of the paramagnetic species. Time-resolved EPR techniques can be used to study the kinetics of radical formation and decay.

Visualizing the Pathways

To better understand the complex processes involved, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows.

Signaling Pathways

References

- 1. Biochemical and Spectroscopic Characterization of Highly Stable Photosystem II Supercomplexes from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Graphical analysis of transient absorption spectra using the phasor approach [opg.optica.org]

- 3. esalq.usp.br [esalq.usp.br]

- 4. par.nsf.gov [par.nsf.gov]

- 5. DOT Language | Graphviz [graphviz.org]

Factors Affecting Chlorophyll a Concentration in Phytoplankton: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary factors influencing chlorophyll a concentration in phytoplankton, a critical parameter in aquatic ecology and a key indicator of phytoplankton biomass and primary productivity. Understanding these factors is essential for researchers in marine and freshwater biology, as well as for professionals in fields such as aquaculture and the development of algae-based pharmaceuticals and biofuels. This document details the intricate relationships between environmental variables and phytoplankton physiology, presents quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways.

Core Factors Influencing this compound Concentration

The concentration of this compound in phytoplankton is a dynamic parameter, primarily governed by a combination of physical, chemical, and biological factors. These include light availability, nutrient concentrations, water temperature, and grazing pressure from zooplankton.

Light Availability

Light is the fundamental energy source for photosynthesis, and its intensity and spectral quality profoundly impact this compound synthesis. Phytoplankton exhibit a process known as photoacclimation, adjusting their cellular this compound content to optimize light harvesting in varying light environments.[1] At low light intensities, phytoplankton increase their this compound concentration to maximize photon capture.[2] Conversely, under high light conditions, they often reduce this compound content to prevent photo-oxidative damage.[2]

Table 1: Effect of Light Intensity on this compound Concentration in Phytoplankton

| Light Intensity (µmol photons m⁻² s⁻¹) | Phytoplankton Species | This compound per cell (pg cell⁻¹) | Reference |

| 15 | Phaeodactylum tricornutum | 0.15 | Finkel et al. (2006) |

| 50 | Phaeodactylum tricornutum | 0.12 | Finkel et al. (2006) |

| 150 | Phaeodactylum tricornutum | 0.08 | Finkel et al. (2006) |

| 450 | Phaeodactylum tricornutum | 0.05 | Finkel et al. (2006) |

| 20 | Thalassiosira weissflogii | 1.5 | MacIntyre et al. (2002) |

| 100 | Thalassiosira weissflogii | 1.0 | MacIntyre et al. (2002) |

| 500 | Thalassiosira weissflogii | 0.6 | MacIntyre et al. (2002) |

Nutrient Availability

The availability of essential nutrients, particularly nitrogen and phosphorus, is a major limiting factor for phytoplankton growth and, consequently, this compound concentration.[3][4] In many marine and freshwater systems, the supply of these nutrients dictates the carrying capacity for phytoplankton populations. Silicon is also a critical nutrient for diatoms, a major phytoplankton group. Nutrient limitation can lead to a decrease in the cellular this compound content as the synthesis of chlorophyll molecules is nitrogen-intensive.

Table 2: Effect of Nutrient Concentrations on this compound in Phytoplankton

| Nutrient Condition | Phytoplankton Community | This compound (µg L⁻¹) | Reference |

| Control (Low Nutrient) | Natural Freshwater Phytoplankton | 5.2 | Dodds et al. (1997) |

| + Nitrogen | Natural Freshwater Phytoplankton | 15.8 | Dodds et al. (1997) |

| + Phosphorus | Natural Freshwater Phytoplankton | 8.1 | Dodds et al. (1997) |

| + N and P | Natural Freshwater Phytoplankton | 25.4 | Dodds et al. (1997) |

| Oligotrophic (Low Nutrient) | Tropical Atlantic Phytoplankton | ~0.1 | Marañón et al. (2000) |

| Eutrophic (High Nutrient) | Tropical Atlantic Phytoplankton | >1.0 | Marañón et al. (2000) |

Temperature

Temperature influences the metabolic rates of phytoplankton, including enzyme kinetics involved in photosynthesis and chlorophyll synthesis. Generally, an increase in temperature, within the optimal range for a particular species, leads to higher growth rates and can support a greater phytoplankton biomass, resulting in higher this compound concentrations. However, temperatures exceeding the optimal range can lead to cellular stress and a decrease in this compound.

Table 3: Effect of Temperature on this compound Concentration in Phytoplankton

| Temperature (°C) | Phytoplankton Species/Community | This compound (µg L⁻¹) | Reference |

| 15 | Phaeodactylum tricornutum | 120 | Thompson et al. (1992) |

| 20 | Phaeodactylum tricornutum | 150 | Thompson et al. (1992) |

| 25 | Phaeodactylum tricornutum | 110 | Thompson et al. (1992) |

| 17 | Coastal Plankton Assemblage | ~5 | O'Connor et al. (2009) |

| 20 | Coastal Plankton Assemblage | ~8 | O'Connor et al. (2009) |

| 24 | Coastal Plankton Assemblage | ~12 | O'Connor et al. (2009) |

Zooplankton Grazing

Zooplankton are primary consumers of phytoplankton, and their grazing activity can significantly control phytoplankton populations, thereby reducing this compound concentrations. The impact of grazing depends on the abundance and species composition of both the zooplankton and phytoplankton communities. High grazing pressure can prevent the accumulation of phytoplankton biomass, even under optimal conditions for growth.

Table 4: Effect of Zooplankton Grazing on Phytoplankton this compound

| Grazing Condition | Phytoplankton Community | This compound (µg L⁻¹) | Grazing Rate (d⁻¹) | Reference |

| Low Grazing | North Atlantic Spring Bloom | 2.5 | 0.1 | Calbet & Landry (2004) |

| High Grazing | North Atlantic Spring Bloom | 0.5 | 1.0 | Calbet & Landry (2004) |

| Microzooplankton Present | Bohai Bay, China (Summer) | 5.8 | 1.42 | Liu et al. (2023) |

| Microzooplankton Present | Bohai Bay, China (Autumn) | 2.1 | 0.53 | Liu et al. (2023) |

Experimental Protocols

Accurate quantification of this compound and the assessment of factors influencing its concentration require standardized and rigorous experimental procedures.

Spectrophotometric Determination of this compound

This method is a widely used and cost-effective technique for this compound quantification.

Methodology:

-

Sample Collection and Filtration:

-

Collect a known volume of water (typically 0.5 to 2 liters, depending on phytoplankton density).

-

Filter the water sample through a glass fiber filter (e.g., GF/F, 0.7 µm pore size) under low vacuum pressure.

-

Store the filter frozen (-20°C or -80°C) in the dark until extraction.

-

-

Pigment Extraction:

-

Place the filter in a centrifuge tube with 5-10 mL of 90% acetone or 96% ethanol.

-

Mechanically disrupt the cells by grinding the filter with a tissue grinder or by sonication.

-

Allow the pigments to extract for a specific period (e.g., 2-24 hours) at 4°C in the dark.

-

-

Clarification:

-

Centrifuge the extract at approximately 4000 x g for 10-15 minutes to pellet the filter debris and cellular material.

-

-

Spectrophotometric Measurement:

-

Carefully transfer the supernatant to a cuvette with a known path length (e.g., 1 cm).

-

Measure the absorbance at specific wavelengths using a spectrophotometer. For the trichromatic method (to determine this compound, b, and c), measure absorbance at 750 nm (for turbidity correction), 664 nm, 647 nm, and 630 nm.

-

For the monochromatic method (to correct for phaeopigments), measure absorbance at 750 nm and 665 nm before and after acidification with a drop of 10% HCl.

-

-

Calculation:

-

Use established equations (e.g., Jeffrey and Humphrey, 1975 for trichromatic; Lorenzen, 1967 for monochromatic) to calculate the concentration of this compound.

Monochromatic Equation Example (Lorenzen, 1967): this compound (µg/L) = [26.7 * (A665_before - A665_after)] * (V_extract / V_sample) / L Phaeopigments (µg/L) = [26.7 * (1.7 * A665_after - A665_before)] * (V_extract / V_sample) / L Where:

-

A665_before = Absorbance at 665 nm before acidification

-

A665_after = Absorbance at 665 nm after acidification

-

V_extract = Volume of the solvent extract (mL)

-

V_sample = Volume of water filtered (L)

-

L = Path length of the cuvette (cm)

-

Fluorometric Determination of this compound

Fluorometry offers higher sensitivity than spectrophotometry, making it suitable for oligotrophic waters with low this compound concentrations.

Methodology:

-

Sample Preparation:

-

Follow the same sample collection, filtration, and extraction procedures as for spectrophotometry.

-

-

Fluorometer Calibration:

-

Calibrate the fluorometer using a certified this compound standard (e.g., from Anacystis nidulans). Prepare a series of dilutions to create a standard curve.

-

-

Measurement:

-

Allow the fluorometer to warm up.

-

Measure the fluorescence of the sample extract before and after acidification with a drop of 10% HCl. The excitation wavelength is typically around 430 nm, and the emission wavelength is around 670 nm.

-

-

Calculation:

-

Calculate the this compound concentration using the readings before and after acidification and the calibration factor derived from the standard curve.

-

Nutrient Limitation Bioassay

This experiment determines which nutrient(s) are limiting phytoplankton growth in a specific water body.

Methodology:

-

Experimental Setup:

-

Collect a sufficient volume of water from the study site.

-

Distribute the water into several replicate experimental containers (e.g., bottles or carboys).

-

Establish different treatment groups:

-

Control (no nutrient addition)

-

+N (addition of a nitrogen source, e.g., NaNO₃ or NH₄Cl)

-

+P (addition of a phosphorus source, e.g., KH₂PO₄)

-

+N+P (addition of both nitrogen and phosphorus)

-

Other treatments can be included to test for limitation by other nutrients like silicate or iron.

-

-

-

Incubation:

-

Incubate the containers under controlled conditions of light and temperature that mimic the natural environment.

-

The incubation period typically lasts for several days (e.g., 3-7 days).

-

-

Monitoring:

-

Measure the this compound concentration in each container at the beginning of the experiment and at regular intervals (e.g., daily) throughout the incubation period.

-

-

Data Analysis:

-

Compare the final this compound concentrations among the different treatments. A significant increase in this compound in a particular treatment compared to the control indicates that the added nutrient(s) were limiting.

-

Zooplankton Grazing Rate Determination (Dilution Method)

The dilution method is a widely used technique to estimate the grazing mortality of phytoplankton caused by microzooplankton.

Methodology:

-

Water Collection and Preparation:

-

Collect a sample of whole water containing both phytoplankton and microzooplankton.

-

Prepare a "grazer-free" water sample by filtering a portion of the whole water through a filter that retains zooplankton but allows most phytoplankton to pass (e.g., a 0.2 µm filter).

-

-

Dilution Series:

-

Create a series of dilutions by mixing the whole water with the grazer-free water in different proportions (e.g., 100% whole water, 75% whole water, 50% whole water, 25% whole water).

-

-

Incubation:

-

Place the different dilutions in replicate bottles and incubate them under in situ or simulated in situ conditions of light and temperature for 24 hours.

-

-

This compound Measurement:

-

Measure the initial this compound concentration in the whole water.

-

After the 24-hour incubation, measure the final this compound concentration in each dilution bottle.

-

-

Calculation:

-

Calculate the apparent growth rate of phytoplankton in each dilution.

-

Plot the apparent growth rate as a function of the dilution factor.

-

The y-intercept of the regression line represents the instantaneous growth rate of phytoplankton in the absence of grazing, and the slope of the line represents the grazing mortality rate.

-

Visualizations of Pathways and Workflows

Experimental Workflow for this compound Measurement

Caption: A generalized workflow for the measurement of this compound in phytoplankton samples.

Factors Influencing this compound Concentration

Caption: Key environmental factors influencing phytoplankton this compound concentration.

Simplified Signaling Pathway for Phytoplankton Photoacclimation

Caption: A simplified signaling cascade for photoacclimation in phytoplankton.

Simplified Signaling Pathway for Nutrient Sensing and Chlorophyll Synthesis

Caption: A generalized pathway for nutrient sensing and its effect on this compound synthesis.

References

- 1. Rapid photoacclimation during episodic deep mixing augments the biological carbon pump - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nutrient limitation of algae and macrophytes in streams: Integrating laboratory bioassays, field experiments, and field data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.library.noaa.gov [repository.library.noaa.gov]

- 4. tandfonline.com [tandfonline.com]

The Pivotal Role of Chlorophyll a in Cyanobacterial Photosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorophyll a (Chl a) stands as the cornerstone of oxygenic photosynthesis in cyanobacteria, orchestrating the conversion of light energy into chemical energy. This technical guide provides an in-depth exploration of the multifaceted roles of Chl a, from light harvesting to its critical function within the reaction centers of Photosystem I (PSI) and Photosystem II (PSII). We delve into the quantitative aspects of Chl a, present detailed experimental protocols for its study, and visualize the intricate energy and electron transfer pathways it governs. This document is intended to serve as a comprehensive resource for researchers and professionals seeking a deeper understanding of this fundamental photosynthetic pigment in a key group of prokaryotes.

Introduction

Cyanobacteria, the progenitors of chloroplasts in eukaryotic phototrophs, perform oxygenic photosynthesis using a pigment machinery that, while sharing core principles with higher plants, possesses unique characteristics. Central to this machinery is this compound, the primary photosynthetic pigment responsible for absorbing light energy and initiating the cascade of events that lead to the fixation of carbon dioxide.[1][2] Unlike plants and green algae, most cyanobacteria utilize large, water-soluble protein-pigment complexes called phycobilisomes as their primary light-harvesting antennae, which funnel absorbed energy to this compound molecules located within the thylakoid membrane.[3][4][5] This guide elucidates the indispensable functions of Chl a in these ancient and ecologically significant organisms.

The Functions of this compound in Cyanobacterial Photosynthesis

This compound's role in cyanobacterial photosynthesis can be broadly categorized into two main functions: light harvesting and charge separation within the reaction centers.

Light Harvesting

While phycobilisomes are the primary light-harvesting complexes in most cyanobacteria, this compound molecules also serve as antenna pigments. These Chl a molecules are bound to the core antenna proteins of both PSI and PSII. They absorb light energy, primarily in the blue-violet (around 440 nm) and red (around 680 nm) regions of the spectrum, and efficiently transfer this excitation energy to the reaction center chlorophylls. This energy transfer is a critical step in ensuring that the photochemical reactions can proceed efficiently over a broad range of light conditions.

In some cyanobacteria, particularly those adapted to specific light environments, other forms of chlorophyll, such as chlorophyll b, d, or f, may be present and contribute to light harvesting in different spectral regions. However, this compound remains the ultimate recipient of this energy before charge separation.

Reaction Center and Charge Separation

The most critical role of this compound is its function as the primary electron donor in the reaction centers of both Photosystem II (P680) and Photosystem I (P700).

-

Photosystem II (P680): In the PSII reaction center, a special pair of this compound molecules, designated as P680, becomes excited upon receiving energy from the antenna complexes. This excitation leads to the transfer of an electron to a primary acceptor molecule, pheophytin, initiating the process of charge separation. The oxidized P680 (P680+) is a powerful oxidant, capable of extracting electrons from water, leading to the evolution of molecular oxygen.

-

Photosystem I (P700): Similarly, in the PSI reaction center, a special pair of this compound molecules (or a this compound and a this compound' epimer), known as P700, is excited and donates an electron to a series of acceptors. The oxidized P700 (P700+) is then reduced by an electron transferred from plastocyanin or cytochrome c6, which in turn received it from the PSII electron transport chain. The high-energy electron from PSI is ultimately used to reduce NADP+ to NADPH.

Quantitative Data on this compound in Cyanobacteria

The following tables summarize key quantitative data related to this compound in cyanobacteria, providing a basis for comparative analysis and experimental design.

Table 1: Spectroscopic Properties of this compound in Cyanobacteria

| Property | Wavelength (nm) | Solvent/Condition | Reference(s) |

| Absorption Maxima | |||

| Soret Band (Blue) | ~440 | Methanol | |

| Qy Band (Red) | ~665 | Methanol | |

| ~680 | in vivo | ||

| Fluorescence Emission Maximum | ~685 | in vivo (Room Temp) |

Table 2: this compound Content in Photosystems of Cyanobacteria

| Photosystem | Number of this compound Molecules | Organism | Reference(s) |

| Photosystem I (PSI) | ~96-100 | Synechococcus elongatus | |

| Photosystem II (PSII) | ~35-40 | Synechocystis sp. PCC 6803 |

Table 3: Chlorophyll-specific Absorption Coefficients in Various Cyanobacteria Strains

| Species | aph*(440) (m2 mg-1) | Reference(s) |

| Phormidium sp. CCNP 1317 | 0.065 | |

| Nodularia spumigena CCNP 1401 | 0.017 | |

| Nostoc sp. CCNP 1411 | 0.020 |

Experimental Protocols

Accurate quantification and characterization of this compound are fundamental to studying cyanobacterial photosynthesis. The following sections provide detailed methodologies for key experiments.

This compound Extraction and Spectrophotometric Quantification

This protocol is suitable for cyanobacteria containing only this compound.

Materials:

-

Cyanobacterial culture

-

Methanol (≥99.9%)

-

Centrifuge

-

Spectrophotometer

-

Cuvettes

-

Vortex mixer

-

Aluminum foil

Procedure:

-

Harvest 1 mL of cyanobacterial culture by centrifugation at 15,000 x g for 7 minutes at room temperature.

-

Carefully discard the supernatant.

-

Add 1 mL of methanol (pre-cooled to 4°C) to the cell pellet.

-